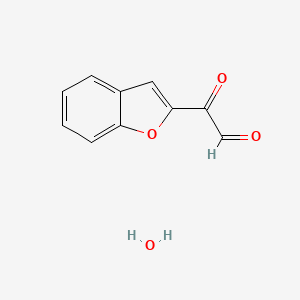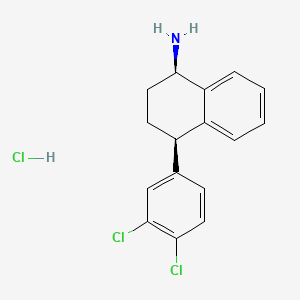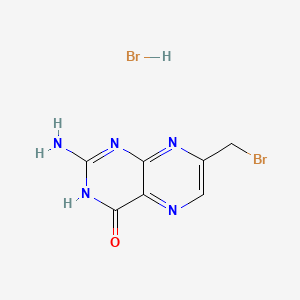
Warfarin alcohol
描述
Warfarin alcohol, also known as 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one, is a metabolite of warfarin. Warfarin itself is a well-known anticoagulant used to prevent blood clot formation. This compound is formed through the reduction of the ketone group in warfarin, resulting in a secondary alcohol. This compound is of interest due to its role in the metabolism and pharmacokinetics of warfarin.
准备方法
Synthetic Routes and Reaction Conditions: Warfarin alcohol can be synthesized through the reduction of warfarin. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the selective reduction of the ketone group to an alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions: Warfarin alcohol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to warfarin using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Acid chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products:
Oxidation: Warfarin.
Reduction: Dihydro derivatives of this compound.
Substitution: Esters or ethers of this compound.
科学研究应用
Warfarin alcohol has several scientific research applications:
Chemistry: Used as a model compound to study reduction and oxidation reactions.
Biology: Investigated for its role in the metabolism of warfarin and its impact on pharmacokinetics.
Medicine: Studied for its potential effects on anticoagulant activity and interactions with other drugs.
Industry: Utilized in the development of analytical methods for the detection and quantification of warfarin and its metabolites.
作用机制
Warfarin alcohol exerts its effects primarily through its role as a metabolite of warfarin. The reduction of warfarin to this compound involves the enzyme carbonyl reductase. This compound itself does not have significant anticoagulant activity but can be further metabolized or excreted. The molecular targets and pathways involved in its metabolism include the cytochrome P450 enzymes and the vitamin K epoxide reductase complex.
相似化合物的比较
Warfarin alcohol can be compared with other similar compounds such as:
Warfarin: The parent compound with significant anticoagulant activity.
Dicoumarol: Another anticoagulant with a similar mechanism of action but different metabolic pathways.
Phenprocoumon: A long-acting anticoagulant with a different pharmacokinetic profile.
Uniqueness: this compound is unique due to its specific role as a metabolite of warfarin and its involvement in the pharmacokinetics of the parent compound. Unlike warfarin, it does not have significant anticoagulant activity but provides insights into the metabolic pathways and interactions of warfarin.
属性
IUPAC Name |
4-hydroxy-3-(3-hydroxy-1-phenylbutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMMGHIYSAEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951056 | |
| Record name | 2-Hydroxy-3-(3-hydroxy-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28392-96-3 | |
| Record name | Warfarin alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028392963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(3-hydroxy-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)





